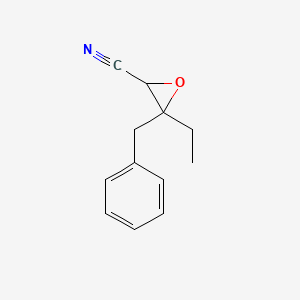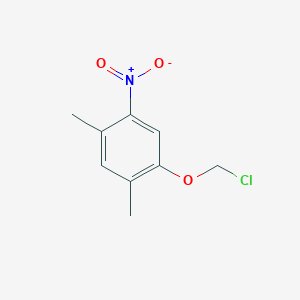
1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, two methyl groups, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene typically involves the chloromethylation of 2,4-dimethyl-5-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of advanced purification techniques such as distillation or crystallization ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with SnCl₂ in HCl.
Oxidation: KMnO₄ in an alkaline medium or H₂CrO₄ in an acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,4-dimethyl-5-amino-1-(chloromethoxy)benzene.
Oxidation: Formation of 2,4-dimethyl-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular components such as proteins, enzymes, or DNA, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethoxy)-2,4-dimethylbenzene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(Chloromethoxy)-2,4-dinitrobenzene: Contains an additional nitro group, which may enhance its reactivity and potential biological effects.
1-(Methoxymethoxy)-2,4-dimethyl-5-nitrobenzene: The chloromethoxy group is replaced by a methoxymethoxy group, altering its chemical properties.
Uniqueness
1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-2,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-6-3-7(2)9(14-5-10)4-8(6)11(12)13/h3-4H,5H2,1-2H3 |
Clave InChI |
ZPJDUCCGHJSTJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])OCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
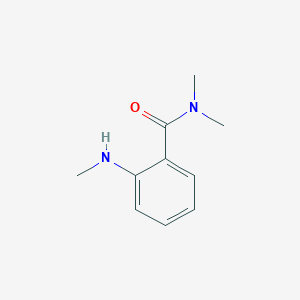
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
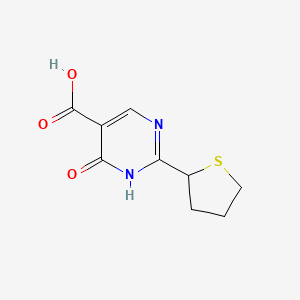
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)
![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)

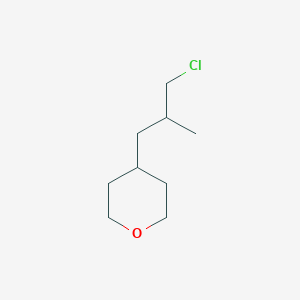
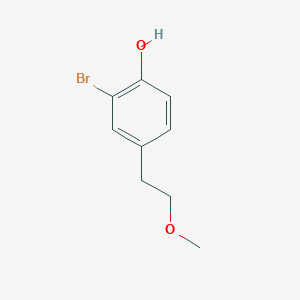
![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
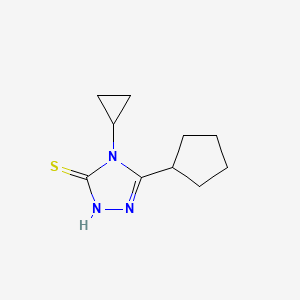
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
